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molecular formula C10H12O3 B8600242 4-Ethyl-3-hydroxy-benzoic acid methyl ester

4-Ethyl-3-hydroxy-benzoic acid methyl ester

Cat. No. B8600242
M. Wt: 180.20 g/mol
InChI Key: WFTSCUMUFURHBH-UHFFFAOYSA-N
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Patent
US07807709B2

Procedure details

To a solution of 4-ethyl-3-hydroxy-benzoic acid (3.76 g, 22.6 mmol) in MeOH (70 mL), cc H2SO4 (0.7 mL) is added. The solution is refluxed overnight, then concentrated to about 30 mL and poured into water. The aqueous layer is extracted with ether (50 mL×4) and the combined organic extracts are neutralized with a saturated aqueous solution of NaHCO3 (50 mL×2), washed with brine (50 mL), dried over Na2SO4, filtered and concentrated to give the title compound as a white powder. TLC, Rf (CH2Cl2/MeOH 95:5)=0.7, MS (LC-MS): 179.2 [M−H]−, tR (HPLC, Nucleosil C18 column, 10-100% CH3CN/H2O/5 min, 100% CH3CN/2.8 min, flow: 1 ml/min): 4.86 min.
Quantity
3.76 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
0.7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=1[OH:12])[CH3:2].[CH3:13]O>OS(O)(=O)=O>[CH3:13][O:8][C:7](=[O:9])[C:6]1[CH:10]=[CH:11][C:3]([CH2:1][CH3:2])=[C:4]([OH:12])[CH:5]=1

Inputs

Step One
Name
Quantity
3.76 g
Type
reactant
Smiles
C(C)C1=C(C=C(C(=O)O)C=C1)O
Name
Quantity
70 mL
Type
reactant
Smiles
CO
Name
Quantity
0.7 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is refluxed overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 30 mL
ADDITION
Type
ADDITION
Details
poured into water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with ether (50 mL×4)
WASH
Type
WASH
Details
washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)CC)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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